molecular formula C13H8N2O2 B11071723 4-Methyl-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile

4-Methyl-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile

Cat. No.: B11071723
M. Wt: 224.21 g/mol
InChI Key: ZSIKMCVSAASXSF-UHFFFAOYSA-N
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Description

4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound that features a benzofuran ring fused with a pyridine ring. This compound is part of the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation. Its antibacterial activity may involve disrupting bacterial cell walls or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets 4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE apart is its unique combination of a benzofuran ring fused with a pyridine ring and the presence of a cyanide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

4-methyl-2-oxo-1H-[1]benzofuro[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8N2O2/c1-7-9(6-14)13(16)15-11-8-4-2-3-5-10(8)17-12(7)11/h2-5H,1H3,(H,15,16)

InChI Key

ZSIKMCVSAASXSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1OC3=CC=CC=C32)C#N

Origin of Product

United States

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